Latamoxef

Overview

Description

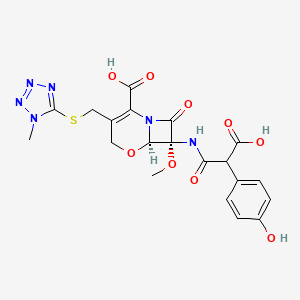

Latamoxef (moxalactam) is a semi-synthetic oxacephem antibiotic, classified as a third-generation cephalosporin. It features a unique oxacephem nucleus, where an oxygen atom replaces the sulfur atom found in traditional cephalosporins, enhancing stability against β-lactamases . This compound exhibits broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria, including Bacteroides fragilis . Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .

Notably, this compound contains an N-methylthiotetrazole (NMTT) side chain, which inhibits vitamin K metabolism, increasing the risk of coagulation disorders and bleeding . Despite its efficacy, these adverse effects and the rise of alternative cephalosporins led to reduced use in some countries . However, it remains clinically relevant in pediatric and neonatal settings, particularly in managing early-onset neonatal sepsis (EONS) and multidrug-resistant infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of latamoxef involves several key steps. Initially, the benzhydrol ester of 6-aminopenicillanic acid is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride. This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer. The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst. The resulting compound is then epoxidized with m-chloroperoxybenzoic acid (mCPBA). The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and stability of the final product. Recrystallization methods are often employed to achieve the desired purity and stability .

Chemical Reactions Analysis

Route 2: Alternative Pathway via 6-APA Derivative

This route employs classical cephalosporin chemistry with specialized reactions :

-

S-Chlorination : 6-APA benzhydrol ester treated with Cl₂ to form sulfenyl chloride intermediate.

-

Propargyl Alcohol Displacement : ZnCl₂-mediated stereoselective substitution yields diastereomer 3 .

-

Epoxidation : Lindlar catalyst reduces triple bond, followed by mCPBA epoxidation to form 4 .

-

Wittig Reaction : PPh₃-mediated olefination constructs the oxacephem core (7 ).

-

Side-Chain Introduction : Acylated arylmalonate and AlCl₃ deprotection finalize the structure.

Structural Modifications

Fluorination of the C-7 side chain enhances pharmacokinetics and β-lactamase resistance :

-

Halogen Exchange : Chlorine → Fluorine via trifluoromethanesulfonic anhydride and 2,6-di-tert-butyl-4-methylpyridine.

-

Impact : Fluorinated derivatives (e.g., 2355-S) show improved antibacterial activity and metabolic stability .

Degradation Pathways

This compound’s stability is influenced by environmental conditions:

-

β-Lactam Ring Hydrolysis : Acidic/basic conditions cleave the lactam ring, inactivating the drug.

-

Photodegradation : Exposure to UV light induces decomposition, necessitating storage in opaque vials .

Biochemical Interactions

-

Transpeptidase Acylation : The β-lactam ring reacts with penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis .

-

Disulfiram-like Reaction : The methylthiotetrazole side chain interacts with alcohol, inhibiting aldehyde dehydrogenase and causing acetaldehyde accumulation .

Comparative Reaction Table

Scientific Research Applications

Introduction to Latamoxef

This compound, also known as moxalactam, is a semisynthetic beta-lactam antibiotic developed primarily for its potent antibacterial properties, particularly against resistant strains of bacteria. It has been utilized in various clinical settings due to its stability against beta-lactamase enzymes, which are often responsible for antibiotic resistance. This article explores the diverse applications of this compound, focusing on its clinical efficacy, pharmacokinetics, and safety profiles supported by case studies and comprehensive data.

Antibacterial Efficacy

This compound has demonstrated significant antibacterial activity against a range of pathogens, particularly extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae. A study reported the minimum inhibitory concentration (MIC) values for this compound against various clinical isolates, indicating its effectiveness:

| Bacterial Strain | MIC (µg/mL) Non-ESBL | MIC (µg/mL) ESBL |

|---|---|---|

| E. coli | 0.12 - 0.5 | 1 - 32 |

| K. pneumoniae | 0.12 - 0.5 | 1 - 32 |

| Enterobacter cloacae | Not specified | Not specified |

| Citrobacter freundii | Not specified | Not specified |

| Serratia marcescens | Not specified | Not specified |

These results highlight this compound's potential as an alternative treatment for infections caused by resistant organisms, particularly when traditional antibiotics fail .

Pediatric Applications

This compound has been used effectively in pediatric populations, particularly in treating severe infections in neonates. A study involving thirty preterm infants showed that this compound was effective in eradicating infecting organisms in 7 out of 9 cases, including those infected with Lancefield group B streptococci. The treatment was well tolerated with no significant adverse effects noted on renal or hepatic function .

Perinatal Use

In perinatal medicine, this compound has been administered to treat intrauterine and urinary tract infections in pregnant women. A clinical study demonstrated favorable placental transfer rates and effective maternal serum concentrations, leading to positive outcomes in all treated cases without notable side effects .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties which enhance its clinical efficacy:

- Volume of Distribution : Approximately

- Plasma Protein Binding : About

- Half-life : Varies based on dosage but generally supports twice-daily administration.

Monte Carlo simulations have shown that appropriate dosing regimens can achieve high probabilities of target attainment against resistant strains .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been documented:

- Bleeding Risk : Higher doses (6 g/day) have been associated with prolonged bleeding times and changes in platelet aggregation, suggesting careful monitoring is necessary during treatment .

- Allergic Reactions : Reports of allergic shock in pediatric patients highlight the need for vigilance when prescribing this antibiotic .

Case Study 1: Neonatal Infection

A group of thirty preterm infants treated with this compound showed significant clinical improvement and bacteriological eradication in most cases, demonstrating its efficacy as a first-line treatment alternative to gentamicin and penicillin .

Case Study 2: Adult Infections

In adults with complicated urinary tract infections caused by ESBL-producing bacteria, this compound was administered successfully with favorable outcomes noted in bacterial eradication and symptom resolution without major side effects reported .

Mechanism of Action

Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the beta-lactam ring. This inactivation prevents the formation of cross-links between linear peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell wall defects lead to cell lysis mediated by bacterial autolytic enzymes .

Comparison with Similar Compounds

Antimicrobial Spectrum

Latamoxef’s spectrum overlaps with other third-generation cephalosporins (e.g., cefotaxime, ceftriaxone) but differs in key areas:

Key Findings :

- This compound has superior anaerobic coverage compared to cefotaxime but is less potent against Gram-positive bacteria .

- Flomoxef, a second-generation oxacephem, demonstrates broader activity and lower toxicity due to a modified C3 side chain .

Pharmacokinetic Profiles

This compound’s pharmacokinetics (PK) are highly variable in pediatric populations, influenced by body surface area (BSA) rather than renal function in patients with normal kidney function :

Key Findings :

- This compound’s R-epimer has a higher volume of distribution and slower clearance than its S-epimer, contributing to prolonged tissue penetration .

- BSA-based dosing optimizes target attainment in children, whereas cefotaxime and ceftriaxone rely on weight or fixed regimens .

Key Findings :

- This compound’s NMTT side chain necessitates vitamin K prophylaxis and coagulation monitoring, especially in malnourished patients .

- Flomoxef’s structural modifications reduce adverse effects, making it safer for prolonged use .

Data Tables

Table 1 : Probability of Target Attainment (PTA) for this compound Dosing Regimens in Neonates

| Dose (mg/kg) | Frequency | PTA at MIC = 2 µg/mL | PTA at MIC = 8 µg/mL |

|---|---|---|---|

| 30 | q12h | 95% | 45% |

| 20 | q8h | 98% | 78% |

Table 2: Coagulation Abnormalities Linked to NMTT-Containing Cephalosporins

| Study | Patients with Bleeding | PT/PTT Prolongation |

|---|---|---|

| Joehl et al. (n=8) | 25% (2/8) | 75% (6/8) |

| Zhang et al. (n=1) | 100% (1/1) | 100% (1/1) |

Biological Activity

Latamoxef, also known as moxalactam, is a semi-synthetic oxacephem antibiotic that is primarily utilized for treating various bacterial infections. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable option in clinical settings. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical applications, and safety profile.

Pharmacodynamics

This compound functions by inhibiting bacterial cell wall biosynthesis, a mechanism common to many beta-lactam antibiotics. It is particularly effective against Enterobacteriaceae and is resistant to hydrolysis by certain beta-lactamases, which enhances its clinical utility against resistant strains. The minimum inhibitory concentration (MIC) values for various pathogens highlight its effectiveness:

| Pathogen | MIC 90 (µg/ml) |

|---|---|

| Escherichia coli | 0.125 - 0.5 |

| Klebsiella pneumoniae | ≤ 0.5 |

| Pseudomonas aeruginosa | 8 - 32 |

| Staphylococcus aureus | 4 - 16 |

This compound's activity is less pronounced against most Gram-positive bacteria compared to cephalosporins, but it remains effective against both penicillin-sensitive and resistant strains of S. aureus .

Clinical Applications

This compound is indicated for a variety of infections, including:

- Bone and joint infections

- Gastrointestinal infections

- Gynecological infections

- Meningitis

- Respiratory tract infections

- Septicemia

- Skin and soft tissue infections

- Urinary tract infections (UTIs)

The drug is administered via intramuscular or intravenous routes, as it is not absorbed orally .

Case Studies and Clinical Trials

-

Neonatal Sepsis :

A randomized controlled trial investigated the efficacy of this compound in treating early-onset neonatal sepsis (EONS). The study involved 114 neonates and compared conventional dosing regimens with those based on pharmacokinetic modeling. Results indicated that the model-based regimen achieved higher target concentrations (70% fT > MIC) . -

Neutropenic Infections :

Another study assessed this compound's effectiveness in neutropenic patients with infections. The trial compared treatment with this compound alone versus a combination with cephradine, demonstrating favorable outcomes in managing these complex cases . -

Thrombocytopenia Case Report :

A significant adverse effect associated with this compound was highlighted in a case involving a 28-year-old patient who developed severe thrombocytopenia during treatment for tuberculosis. Following discontinuation of the drug, platelet counts normalized within days, emphasizing the need for careful monitoring during therapy .

Safety Profile

While this compound is generally well-tolerated, it can cause adverse effects that necessitate monitoring:

Q & A

Basic Research Questions

Q. How can population pharmacokinetic (PPK) models optimize Latamoxef dosing in pediatric populations?

- Methodology : Construct PPK models using nonlinear mixed-effects modeling (NONMEM) to analyze concentration-time data. Covariates like body surface area (BSA) and renal function should be evaluated for their impact on volume of distribution (V) and clearance (CL). Monte Carlo simulations can predict target attainment (e.g., 70% fT>MIC) for dosing adjustments. For example, a study in Chinese children identified BSA as a critical covariate, leading to a CL of 1.00 L/h in the final model .

Q. What experimental designs are appropriate to assess this compound’s efficacy against early-onset neonatal sepsis (EONS)?

- Methodology : Use a single-blind, multicenter randomized controlled trial (RCT) comparing conventional regimens with model-informed regimens. Primary endpoints should include microbiological eradication, safety (e.g., coagulation dysfunction), and PK/PD targets. Include neonates stratified by gestational age and birthweight to account for variability in drug metabolism .

Q. How should researchers address this compound-induced coagulation abnormalities in clinical studies?

- Methodology : Monitor prothrombin time (PT), activated partial thromboplastin time (APTT), and platelet counts pre- and post-administration. Risk factors like prolonged treatment duration (>7 days) and renal impairment should be analyzed using multivariate logistic regression. A 2020 study identified albumin levels and creatinine clearance as significant predictors of coagulation dysfunction .

Q. What are the key considerations for formulating a research question on this compound’s stereoselective pharmacokinetics?

- Methodology : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: “In pediatric patients (P), how does the clearance of this compound’s R-epimer (I) compare to its S-epimer (C) over 24 hours (T)?” Use high-performance liquid chromatography (HPLC) to quantify epimer concentrations and compare CL rates .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be reconciled across studies?

- Methodology : Conduct a meta-analysis to evaluate covariates (e.g., age, renal function, BSA) and study design differences. For instance, CL discrepancies between Chinese children (1.00 L/h) and neonates (0.27 L/h) may arise from age-related metabolic maturation or racial differences in drug transporters. Sensitivity analyses can isolate confounding variables .

Q. What methodologies validate the stereoselective excretion of this compound’s epimers in vivo?

- Methodology : Employ chiral chromatography to separate R- and S-epimers in plasma and urine samples. Compare total body clearance (CL) and volume of distribution (V) using non-compartmental analysis. A 2022 study found S-epimer CL was 1.4× higher than R-epimer CL in Chinese children, suggesting renal handling differences. However, pure isomer studies are needed to confirm mechanisms .

Q. How do researchers analyze this compound’s PK/PD breakpoints for resistant pathogens?

- Methodology : Determine MIC distributions for target pathogens (e.g., E. coli, K. pneumoniae) using broth microdilution. Simulate human pharmacokinetics in an in vitro hollow-fiber infection model to assess bactericidal activity. Optimize dosing regimens using fAUC/MIC or %fT>MIC targets linked to clinical outcomes .

Q. What statistical approaches handle variability in this compound PPK models for neonates?

- Methodology : Use allometric scaling to adjust for weight and age. Apply Bayesian estimation to sparse sampling data. Covariate analysis (e.g., serum creatinine, gestational age) should utilize stepwise forward addition/backward elimination. Validate models internally (bootstrap) and externally (in a separate cohort) .

Q. Data Analysis & Reporting

Q. What ethical considerations are critical when designing this compound trials in vulnerable populations (e.g., neonates)?

- Methodology : Obtain informed consent from guardians, emphasizing risks like coagulation abnormalities. Include independent data safety monitoring boards (DSMBs) to review adverse events. Stratify recruitment by risk factors (e.g., prematurity) and ensure sample size justification via power analysis .

Properties

IUPAC Name |

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCSIUVGFCSJCK-CAVRMKNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023338 | |

| Record name | Moxalactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.51e-01 g/L | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64952-97-2, 79120-38-0 | |

| Record name | Moxalactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latamoxef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxalactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Latamoxef | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXALACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.